molecular formula C9H19O11P B1256334 2-(alpha-D-Galactosyl)-sn-glycerol 3-phosphate

2-(alpha-D-Galactosyl)-sn-glycerol 3-phosphate

Cat. No. B1256334
M. Wt: 334.21 g/mol
InChI Key: PLJAVYDLNJODGD-XIBIAKPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(alpha-D-galactosyl)-sn-glycerol 3-phosphate is a galactosylglycerol phosphate. It is a conjugate acid of a 2-(alpha-D-galactosyl)-sn-glycerol 3-phosphate(2-).

Scientific Research Applications

  • Biosynthesis in Marine Rhodophyceae :

    • Floridoside (2-O-D-glycerol-α-D-galactopyranoside), a main photosynthetic product of many Rhodophyceae, is believed to be synthesized from compounds like glycerol 3-phosphate and floridoside phosphate (Kremer & Kirst, 1981).
  • Escherichia coli K2 Capsular Antigen Structure :

    • The glycerophosphates in the Escherichia coli K2 capsular antigen have been shown to have the sn-glycero-3-phosphate stereochemical configuration (Fischer et al., 1982).
  • Enzymatic Activity Studies :

    • The purification and characterization of enzymes such as UDPgalactose:sn-glycerol-3-phosphate α-D-galactosyltransferase from organisms like Poterioochromonas malhamensis have been conducted to understand their role in cellular processes (Thomson, 1983).
  • Lipoteichoic Acid Research in Streptococcus lactis :

    • The study of lipoteichoic acid in Streptococcus lactis revealed the presence of complex glycerophosphate structures linked by phosphodiester bonds (Koch & Fischer, 1978).
  • Floridoside Phosphate Synthase Characterization :

    • Floridoside phosphate synthase (FPS), an enzyme involved in the biosynthesis of floridoside, was studied for its substrate specificity and regulatory mechanisms (Meng & Srivastava, 1991).
  • Phase Behaviour of Glycolipid Stereoisomers :

    • Research on synthetic glycolipids like 2,3-di-O-tetradecyl-1-O-beta-D-galactosyl-sn-glycerol provided insights into the phase behavior and structural properties of these molecules (Kuttenreich et al., 1993).
  • Proteinase Involvement in Volume Regulation :

    • A study on the activation of galactosyltransferase by a membrane-derived proteinase in Poterioochromonals malhamensis sheds light on the regulation of cellular volume (Köhle & Kauss, 1984).
  • Investigation of Hydrolysis Reactions :

    • Thermodynamic studies on the hydrolysis of compounds like α-d-galactose 1-phosphate and sn-glycerol 3-phosphate contributed to a better understanding of their biochemical properties (Goldberg et al., 2009).

properties

Product Name

2-(alpha-D-Galactosyl)-sn-glycerol 3-phosphate

Molecular Formula

C9H19O11P

Molecular Weight

334.21 g/mol

IUPAC Name

[(2R)-3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate

InChI

InChI=1S/C9H19O11P/c10-1-4(3-18-21(15,16)17)19-9-8(14)7(13)6(12)5(2-11)20-9/h4-14H,1-3H2,(H2,15,16,17)/t4-,5-,6+,7+,8-,9+/m1/s1

InChI Key

PLJAVYDLNJODGD-XIBIAKPJSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)COP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)COP(=O)(O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(alpha-D-Galactosyl)-sn-glycerol 3-phosphate
Reactant of Route 2
2-(alpha-D-Galactosyl)-sn-glycerol 3-phosphate
Reactant of Route 3
2-(alpha-D-Galactosyl)-sn-glycerol 3-phosphate
Reactant of Route 4
2-(alpha-D-Galactosyl)-sn-glycerol 3-phosphate
Reactant of Route 5
2-(alpha-D-Galactosyl)-sn-glycerol 3-phosphate
Reactant of Route 6
2-(alpha-D-Galactosyl)-sn-glycerol 3-phosphate

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